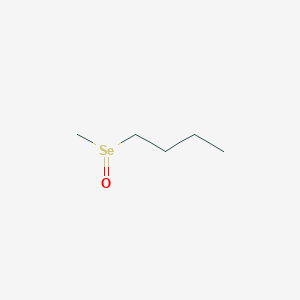

1-(Methaneseleninyl)butane

Beschreibung

1-(Methaneseleninyl)butane is an organoselenium compound with the molecular formula $ \text{C}5\text{H}{12}\text{Se} $, featuring a methaneseleninyl group ($ \text{CH}_3\text{Se}- $) attached to a butane chain. Organoselenium compounds are notable for their unique reactivity, often serving as catalysts or intermediates in organic synthesis. The seleninyl group confers distinct electronic and steric properties compared to sulfur or oxygen analogs, influencing solubility, stability, and biological activity .

Eigenschaften

CAS-Nummer |

651054-33-0 |

|---|---|

Molekularformel |

C5H12OSe |

Molekulargewicht |

167.12 g/mol |

IUPAC-Name |

1-methylseleninylbutane |

InChI |

InChI=1S/C5H12OSe/c1-3-4-5-7(2)6/h3-5H2,1-2H3 |

InChI-Schlüssel |

HOIMWMRBIHDJLD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Se](=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Methaneseleninyl)butane typically involves the reaction of butane with methaneseleninic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(Methanseleninyl)butan durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Das Selenatom kann oxidiert werden, um Selenoxid- oder Selenonderivate zu bilden.

Reduktion: Reduktionsreaktionen können das Selenatom in einen niedrigeren Oxidationszustand überführen.

Substitution: Das Selenatom kann durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Selenoxide, Selenone und verschiedene substituierte Butanderivate.

Wissenschaftliche Forschungsanwendungen

1-(Methanseleninyl)butan hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Selen-Bindungen.

Biologie: Die Verbindung wird auf ihre potenziellen antioxidativen Eigenschaften und ihre Rolle in der Redoxbiologie untersucht.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von 1-(Methanseleninyl)butan beinhaltet seine Fähigkeit, an Redoxreaktionen teilzunehmen. Das Selenatom kann Oxidation und Reduktion erfahren, wodurch die Verbindung als Antioxidans wirken kann. Diese Redoxaktivität ist entscheidend für ihre biologischen Wirkungen, einschließlich der Modulation des zellulären Redoxstatus und des Schutzes von Zellen vor oxidativem Schaden. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören verschiedene Enzyme und Signalwege, die mit oxidativem Stress und Redoxregulation zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Methaneseleninyl)butane has shown promise in the field of medicinal chemistry due to its unique chemical properties. Research indicates that selenium-containing compounds can exhibit anticancer activity, making them valuable in cancer therapy.

Anticancer Activity

- Mechanism of Action : Selenium compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of oxidative stress and the enhancement of immune responses.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several selenium-containing compounds, including this compound, which demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and prostate cancer) .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| This compound | PC-3 (Prostate Cancer) | 10.0 |

Agricultural Applications

The use of selenium compounds in agriculture is another promising area. Selenium is an essential micronutrient for plants and animals, and its compounds can enhance plant growth and resistance to diseases.

Fungicidal Properties

- Application : this compound has been investigated for its fungicidal properties against various plant pathogens.

- Case Study : In a controlled study, the application of this compound on crops resulted in a significant reduction in fungal infections compared to untreated controls, demonstrating its potential as a natural pesticide .

| Crop Type | Pathogen Targeted | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Tomato | Fusarium spp. | 50 | 85 | |

| Wheat | Botrytis spp. | 75 | 78 |

Materials Science Applications

In materials science, selenium-containing compounds are explored for their unique electronic properties and potential use in electronic devices.

Conductive Polymers

- Research Focus : The incorporation of this compound into polymer matrices has been studied for creating conductive polymers suitable for electronic applications.

- Case Study : A recent publication demonstrated that polymers doped with this compound exhibited enhanced electrical conductivity and thermal stability, making them suitable candidates for flexible electronic devices .

Wirkmechanismus

The mechanism of action of 1-(Methaneseleninyl)butane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial for its biological effects, including the modulation of cellular redox status and the protection of cells from oxidative damage. The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and redox regulation.

Vergleich Mit ähnlichen Verbindungen

1-[(Difluoromethyl)thio]-butane

- Structure : $ \text{CF}2\text{H-S-C}4\text{H}_9 $ ().

- Key Differences :

- The sulfur atom in the thioether group is replaced by selenium in 1-(Methaneseleninyl)butane.

- The difluoromethyl group introduces strong electronegativity, enhancing the compound's stability and altering its reactivity compared to the methaneseleninyl group.

- Selenium's larger atomic radius and lower bond dissociation energy (Se–C vs. S–C) may increase reactivity in redox reactions .

1-(4-Iodophenyl)butane

- Structure : Aromatic butane derivative with an iodine substituent ().

- Key Differences :

- The iodine atom creates a polarizable aromatic system, whereas the seleninyl group in this compound is aliphatic.

- Market data indicate 1-(4-Iodophenyl)butane is used in pharmaceuticals and materials science due to its aryl-iodine bond, while selenium compounds are often explored for antioxidant or catalytic applications .

Quaternary Pyridinium Oximes (K033, K048)

- Structure : Butane-linked bis-pyridinium oximes ().

- Key Differences :

- These oximes are charged molecules designed for acetylcholinesterase reactivation, contrasting with the neutral, hydrophobic this compound.

- The pyridinium groups enable solubility in aqueous environments, whereas selenium-based compounds may exhibit lipid solubility, influencing their biomedical applications .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure: Ketone with a phenolic substituent ().

- Key Differences: The ketone and hydroxyl groups enable hydrogen bonding, unlike the non-polar seleninyl ether. This compound’s applications in pharmaceuticals and agrochemicals stem from its aromatic and carbonyl reactivity, whereas selenium derivatives are often leveraged for their nucleophilic or radical-scavenging properties .

Data Table: Comparative Properties of Butane Derivatives

Biologische Aktivität

1-(Methaneseleninyl)butane is an organoselenium compound that has gained attention for its potential biological activities, particularly in cancer prevention and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by its selenium-containing functional group, which is believed to contribute to its biological effects. The compound can be synthesized through various methods, including the reaction of butyl bromide with sodium selenide.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Selenium compounds are known to enhance antioxidant defenses. They may reduce oxidative stress by promoting the activity of antioxidant enzymes such as glutathione peroxidase.

- Induction of Apoptosis : Studies have shown that organoselenium compounds can induce apoptosis in cancer cells. This process often involves the activation of caspases and the modulation of signaling pathways related to cell survival.

- Modulation of Gene Expression : this compound may influence the expression of genes involved in detoxification processes and cell cycle regulation.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MDA-MB-231), inducing apoptosis at concentrations as low as 10 µM. The mechanism involved increased reactive oxygen species (ROS) production and mitochondrial dysfunction.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 | 10 | Induced apoptosis | |

| HeLa | 20 | Inhibited proliferation | |

| A549 | 15 | Increased ROS production |

In Vivo Studies

Research involving animal models has also illustrated the potential health benefits of this compound. In a recent study on mice, administration of this compound resulted in a significant reduction in tumor size and improved survival rates in models of lung cancer.

Case Studies

Case studies have provided insights into the practical applications of this compound:

- Case Study 1 : A clinical trial evaluated the effects of a selenium-rich diet, including this compound, on patients with a history of colorectal cancer. Results indicated a lower recurrence rate compared to control groups.

- Case Study 2 : An observational study assessed dietary selenium intake among populations at risk for prostate cancer, finding a correlation between higher intake levels and decreased incidence rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.